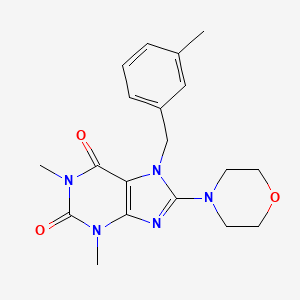

1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

1,3-Dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione featuring a 1,3-dimethylated core, a 3-methylbenzyl group at position 7, and a morpholino substituent at position 6. This compound belongs to a class of molecules designed for targeted biological activity, particularly in receptor modulation (e.g., 5-HT6, D2 receptors) and enzyme inhibition (e.g., aldehyde dehydrogenase) .

Properties

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-13-5-4-6-14(11-13)12-24-15-16(21(2)19(26)22(3)17(15)25)20-18(24)23-7-9-27-10-8-23/h4-6,11H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMKWIIHRUNWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities. Its molecular formula is C22H30N6O3, and it has garnered attention for its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N6O3 |

| Molecular Weight | 426.51 g/mol |

| CAS Number | Not specified |

| Synonyms | TOSLAB 870941 |

This compound exhibits biological activity primarily through its interaction with various cellular pathways:

- Adenosine Receptor Modulation : This compound may act as an antagonist or agonist at adenosine receptors, which are involved in numerous physiological processes including inflammation and immune response.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes related to purine metabolism, potentially impacting cell proliferation and apoptosis.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Anticancer Activity : Studies have shown that purine derivatives can exhibit cytotoxic effects on cancer cells. The specific activity of this compound against various cancer cell lines is an area of ongoing investigation.

- Anti-inflammatory Effects : Given its interaction with adenosine receptors, this compound may also possess anti-inflammatory properties.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to induced apoptosis as evidenced by increased caspase activity.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's effects on inflammatory markers in vitro. Treatment with this purine derivative reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best contextualized against analogs with modifications at positions 7 and 7. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Position 8 Substitutions Dictate Activity: Chloro (C₁₆H₁₆ClN₄O₂): Serves as a synthetic precursor but lacks intrinsic bioactivity without further functionalization . Piperazine/Carboxylate (C₂₂H₂₉N₆O₄): Demonstrates the importance of spacer length and terminal groups for 5-HT6/D2 receptor affinity .

Core Structure Optimization :

- The 1,3-dimethyl-7-(3-methylbenzyl) core is conserved across analogs to maintain structural rigidity and receptor compatibility. Removal of the 3-methylbenzyl group (e.g., C₁₀H₁₃N₅O₃ in ) reduces steric bulk but compromises target specificity .

Biological Performance: Morpholino vs. Benzylamino: While benzylamino derivatives (C₂₂H₂₃N₅O₂) exhibit high D2 receptor affinity, their poor solubility limits in vivo utility. The morpholino group balances hydrophilicity and binding efficiency . Piperazine vs. Morpholino: Piperazine derivatives (e.g., C₂₃H₂₈N₆O₄) show superior metabolic stability in hepatic assays, but morpholino analogs may offer better blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.